molecular formula C6H10ClN3 B1460514 1-Pyrazin-2-yl-ethylamine hydrochloride CAS No. 1965309-25-4

1-Pyrazin-2-yl-ethylamine hydrochloride

Cat. No. B1460514
CAS RN: 1965309-25-4
M. Wt: 159.62 g/mol
InChI Key: BBJUAIMNQKEBSA-UHFFFAOYSA-N
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Description

1-Pyrazin-2-yl-ethylamine hydrochloride, with the chemical formula C6H10ClN3 , is a compound used in scientific research. It finds applications in drug development, medicinal chemistry, and biological studies. The IUPAC name for this compound is 1-(2-pyrazinyl)ethanamine hydrochloride . It appears as an off-white solid.


Synthesis Analysis

Several methods have been reported for the synthesis of piperazines, and 1-Pyrazin-2-yl-ethylamine hydrochloride falls within this class of compounds. One approach involves cyclization of 1,2-diamine derivatives with sulfonium salts, leading to protected piperazines. Deprotection of these piperazines followed by selective intramolecular cyclization yields piperazinopyrrolidinones. Another method involves the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions, resulting in 2-substituted chiral piperazines .


Molecular Structure Analysis

The molecular formula of 1-Pyrazin-2-yl-ethylamine hydrochloride is C6H10ClN3 , with a molecular weight of approximately 159.62 g/mol . The crystal structure reveals its triclinic symmetry with specific unit cell parameters .

Scientific Research Applications

Organic Synthesis and Catalysis

  • Ethyl 2-(3-chloro-2-yl)-5-hydroxy-pyrazole-3-carboxylate, an important intermediate for synthesizing chlorantraniliprole (a pesticide), was prepared using 2,3-dichloropyridine as the starting material. This study demonstrates an expedient synthesis route with a hydrazinolysis process that is solvent-free, emphasizing the role of pyrazine derivatives in producing agriculturally relevant chemicals (Yeming Ju, 2014).

Medicinal Chemistry and Drug Design

  • The development of potent and selective inhibitors of 3-phosphoinositide-dependent kinase (PDK1) involved analogues substituted with various amines at the 6-position of the pyrazine ring. This research underscores the therapeutic potential of pyrazine derivatives as anticancer agents, with optimized analogues demonstrating significant selectivity and potency against PDK1 (Sean T. Murphy et al., 2011).

Biological Evaluation and Antibacterial Activity

  • A novel synthesis of substituted 2-pyrazoline derivatives bearing a pyrazine moiety showed promising antibacterial and antioxidant activities. This study not only highlights the synthetic versatility of pyrazine derivatives but also their potential in developing new antimicrobial agents (B. S. Kitawat & Man Singh, 2014).

Antiviral Research

  • Research on pyrazinoic acid C-nucleosides explored the synthesis of these compounds and their evaluation for antiviral activity. While no significant activity was observed for most compounds, this work contributes to the understanding of pyrazine derivatives in the context of antiviral drug development (J. Walker et al., 1998).

Corrosion Inhibition

  • Novel imidazoline derivatives containing a pyrazine moiety were investigated as corrosion inhibitors for mild steel in hydrochloric acid solution. The study demonstrates the utility of pyrazine derivatives in materials science, particularly in protecting metals against corrosion (Ke-gui Zhang et al., 2015).

Safety And Hazards

As with any chemical compound, proper handling, storage, and disposal procedures are crucial. Refer to the Material Safety Data Sheet (MSDS) for detailed safety information .

properties

IUPAC Name

1-pyrazin-2-ylethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3.ClH/c1-5(7)6-4-8-2-3-9-6;/h2-5H,7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBJUAIMNQKEBSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC=CN=C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Pyrazin-2-yl-ethylamine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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